Technical Guide: Spectroscopic Characterization of Octafluoroanthraquinone
Technical Guide: Spectroscopic Characterization of Octafluoroanthraquinone
Executive Summary
Octafluoroanthraquinone (1,2,3,4,5,6,7,8-octafluoro-9,10-anthraquinone) is a perfluorinated derivative of anthraquinone characterized by high electron affinity and significant chemical stability.[1][2][3] It serves as a critical electron-transport material in organic electronics and a robust scaffold in pharmaceutical intermediate synthesis.[3]
This guide provides a rigorous analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (
Molecular Geometry & Symmetry Analysis
Understanding the symmetry of Octafluoroanthraquinone is a prerequisite for interpreting its NMR spectra.[3]
-
Point Group:
-
Symmetry Operations: The molecule possesses three perpendicular
axes and three mirror planes ( ).[2] -
Spectroscopic Consequence:
Diagram 1: Characterization Logic Flow
Caption: Logical workflow for the purification and multi-modal spectroscopic validation of Octafluoroanthraquinone.
Vibrational Spectroscopy (FT-IR)[2][3]
The infrared spectrum of octafluoroanthraquinone is dominated by the strong electron-withdrawing nature of the fluorine atoms, which alters the bond force constants compared to non-fluorinated anthraquinone.
Key Absorption Bands[2][3][4][5][6]
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Mechanistic Insight |
| C=O[2][3][4][5][6] (Carbonyl) | Stretching | 1705 – 1720 | Strong | Shifted to higher frequency vs. Anthraquinone (~1670 |
| C-F (Aromatic) | Stretching | 1000 – 1350 | Very Strong | Broad, complex "fingerprint" region characteristic of polyfluorinated aromatics. |
| C=C (Aromatic) | Ring Stretch | 1550 – 1650 | Medium | Skeletal vibrations of the anthracene core.[2][3] |
Experimental Protocol:
-
Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) with a diamond crystal.[2][3]
-
Scan Parameters: 32 scans at 4
resolution. -
Validation: Absence of peaks >3000
confirms the absence of C-H bonds (purity check against partially fluorinated byproducts).[2][3]
Nuclear Magnetic Resonance (NMR)[1][2][9][10][11]
This is the definitive method for structural confirmation.[3] The lack of protons necessitates the use of
A. F NMR Spectroscopy[2][3][9][10][12]
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |
| -142.0 to -145.0 | Multiplet | 4F | Deshielded relative to | |
| -152.0 to -155.0 | Multiplet | 4F | Shielded relative to |
Coupling Patterns: The spectrum will not appear as simple singlets.[3] Due to F-F spin-spin coupling :
-
Ortho coupling (
): ~20 Hz.[2] -
Result: The signals appear as complex multiplets (often pseudo-doublets or higher-order AA'BB' systems) depending on the field strength.[2][3]
B. C NMR Spectroscopy
The
| Carbon Type | Shift ( | Coupling Pattern |
| C=O[2][3] (Carbonyl) | 175 – 180 | Triplet or Multiplet (coupling to |
| C-F ( | 143 – 148 | Doublet of Multiplets ( |
| C-F ( | 135 – 140 | Doublet of Multiplets ( |
| Bridgehead (Quaternary) | 110 – 120 | Multiplet (weak signal) |
Diagram 2: NMR Assignment Logic
Caption: Symmetry-based assignment of Fluorine-19 NMR signals.
Electronic Spectroscopy (UV-Vis)[2][3]
Octafluoroanthraquinone is typically a pale yellow solid.[3] Its electronic spectrum is defined by
- (Absorption Maxima):
Note on Solvatochromism:
The
Applications in Drug Development & Materials[2]
Why is this characterization relevant to the target audience?
-
Derivatization Scaffold: The fluorine atoms are susceptible to Nucleophilic Aromatic Substitution (
) .[2][3]-
Mechanism:[2][3][7][8] Nucleophiles (amines, thiols) preferentially attack the
-positions (2,3,6,[2]7) or -positions depending on conditions, allowing the creation of complex anthracycline antibiotics or dyes.[2] -
Monitoring: The disappearance of the
symmetry in F NMR is the primary method for monitoring these reactions.[2]
-
-
Electron Acceptor: Used in charge-transfer complexes for organic semiconductors.[3]
References
-
PubChem Database. Octafluoronaphthalene and Derivatives.[2][3] National Library of Medicine.[3] Available at: [Link](Note: Analogous perfluoroaromatic data used for shift correlation).[2][3]
-
SpectraBase. IR and NMR Data for Perfluorinated Compounds. Wiley Science Solutions.[7] Available at: [Link][2][3]
-
Yakobson, G. G., & Vlasov, V. M. (1974).[2][3] Fluorine-containing Anthraquinones.[2][3][7][9] Synthesis and reactivity analysis of perfluoroanthraquinone derivatives. (Seminal text in organofluorine chemistry).
Sources
- 1. 1067426-46-3|1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[2-(2,4,6-trimethylphenyl)ethynyl]anthracene|BLD Pharm [bldpharm.com]
- 2. Octahydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 3. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
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